molecular formula C7H10OS B1616015 2,5-Dimethyl-3-(methylthio)furan CAS No. 63359-63-7

2,5-Dimethyl-3-(methylthio)furan

Cat. No.: B1616015
CAS No.: 63359-63-7
M. Wt: 142.22 g/mol
InChI Key: DWAOFMNMQUXUGG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(methylthio)furan is an organic compound belonging to the class of aryl thioethers. It has the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . This compound is characterized by a furan ring substituted with two methyl groups and a methylthio group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(methylthio)furan can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylfuran with methylthiol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(methylthio)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furans, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(methylthio)furan involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the furan ring and the methylthio group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-(methylthio)furan is unique due to the combination of the furan ring with both methyl and methylthio groups.

Properties

IUPAC Name

2,5-dimethyl-3-methylsulfanylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-4-7(9-3)6(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAOFMNMQUXUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212750
Record name Furan, 2,5-dimethyl-3-(methylthiol)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethyl-3-(methylthio)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63359-63-7
Record name 2,5-Dimethyl-3-(methylthio)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63359-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,5-dimethyl-3-(methylthiol)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063359637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,5-dimethyl-3-(methylthiol)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-3-(methylthio)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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